3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid
Description
Properties
CAS No. |
62023-60-3 |
|---|---|
Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(2R,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16+/m0/s1 |
InChI Key |
JXJYTERRLRAUSF-JKSUJKDBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](C(=O)O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Hydrolysis of Esters
Reference : Herranz et al., Journal of Organic Chemistry (1990)
Procedure :
-
Starting Material : Methyl or benzyl ester of 3-benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid.
-
Reagents : Sodium hydroxide (1–2 M) in 1,4-dioxane/water (1:1 v/v).
-
Conditions : Stirring at ambient temperature for 1–2 hours.
-
Yield : 100% (reported).
Mechanism :
The ester group undergoes saponification, with the hydroxide ion nucleophilically attacking the carbonyl carbon, followed by protonation to yield the carboxylic acid.
Advantages :
-
High yield and simplicity.
-
No requirement for inert atmospheres or specialized equipment.
Limitations :
-
Requires pre-synthesis of the ester intermediate.
Diastereoselective Synthesis via Cyanohydrin Formation
Reference : US5157143A (1992)
Procedure :
-
Amino Alcohol Protection :
-
Starting Material : 3-Amino-4-phenyl-2-hydroxybutyric acid.
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Protection : Reaction with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with NaHCO₃.
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Product : N-Cbz-protected amino alcohol.
-
-
Oxidation to Aldehyde :
-
Reagent : Dimethyl sulfoxide (DMSO) with oxalyl chloride.
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Conditions : –70°C to –50°C, followed by triethylamine quenching.
-
-
Cyanohydrin Formation :
-
Reagent : Trimethylsilyl cyanide (TMSCN).
-
Conditions : –70°C in DCM, 4–12 hours.
-
Diastereoselectivity : 85:15 (2R,3S:2S,3S).
-
-
Hydrolysis to Final Product :
-
Acid Hydrolysis : Concentrated HCl in ethanol/water.
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Yield : 70–80% over four steps.
-
Key Data :
| Step | Reagents/Conditions | Yield (%) | Selectivity (dr) |
|---|---|---|---|
| Amino Alcohol Protection | Cbz-Cl, NaHCO₃, DCM | 95 | – |
| Oxidation | DMSO, oxalyl chloride, –70°C | 90 | – |
| Cyanohydrin Formation | TMSCN, DCM, –70°C | 85 | 85:15 |
| Hydrolysis | HCl, ethanol/water, reflux | 80 | – |
Advantages :
-
High diastereoselectivity for (2R,3S) configuration.
-
Scalable for industrial production.
Asymmetric Catalytic Hydrogenation
Reference : EP0156279A2 (1985)
Procedure :
-
Oxazolidinone Intermediate :
-
Starting Material : 4-Phenyl-2-oxazolidinone.
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Cbz Protection : Benzyl chloroformate in THF with DMAP.
-
-
Hydrolysis :
-
Reagents : LiOH in THF/water.
-
Conditions : 0°C to room temperature.
-
Yield : 90–95%.
-
Mechanism :
The oxazolidinone ring opening under basic conditions releases the carboxylic acid while retaining stereochemical integrity.
Advantages :
-
Avoids harsh oxidation steps.
-
Compatible with sensitive functional groups.
Comparative Analysis of Methods
| Method | Yield (%) | Diastereoselectivity (dr) | Scalability | Complexity |
|---|---|---|---|---|
| Base-Catalyzed Hydrolysis | 100 | – | High | Low |
| Cyanohydrin Route | 70–80 | 85:15 | Moderate | High |
| Asymmetric Hydrogenation | 90–95 | >99:1 | High | Moderate |
Key Findings :
-
The cyanohydrin method () is optimal for stereochemical control but requires cryogenic conditions.
-
The oxazolidinone hydrolysis () offers superior enantiopurity and is preferred for pharmaceutical synthesis.
Industrial-Scale Considerations
-
Catalyst Recycling : Rhodium or ruthenium catalysts in asymmetric hydrogenation reduce costs.
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Purification : Crystallization from ethanol/water mixtures achieves >99% purity.
-
Environmental Impact : TMSCN and DCM in the cyanohydrin method necessitate waste management protocols.
Chemical Reactions Analysis
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety participates in classical acid-derived transformations:
Reactions of the Hydroxyl Group
The β-hydroxy group undergoes oxidation, protection, and elimination:
Reactions of the Cbz-Protected Amine
The benzyloxycarbonyl (Cbz) group is cleaved under specific conditions:
Reactions of the Phenyl Ring
The aromatic ring undergoes electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Products | Key Notes | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative | Para-substitution dominates due to steric hindrance. | |
| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivative | Enhances water solubility for pharmacological studies. |
Stereochemical Considerations
The (2R,3S) configuration influences reaction outcomes:
Scientific Research Applications
Chemistry
This compound serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the construction of various biologically active compounds.
Key Uses:
- Synthesis of peptides and proteins.
- Development of new synthetic methodologies involving asymmetric synthesis.
Biology
In biological research, 3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid is studied for its potential role in enzyme inhibition and protein interactions . Its ability to form hydrogen bonds due to its hydroxyl and amino groups enhances its binding affinity to various biological targets.
Key Investigations:
- Interaction with enzymes such as angiotensin-converting enzyme (ACE), which is crucial for blood pressure regulation.
- Studies on protein-ligand interactions to understand biochemical pathways.
Medicine
The compound has been investigated for its potential therapeutic effects, particularly in the fields of antihypertensive and anticancer therapies. Its structural properties make it a promising candidate for drug development.
Therapeutic Applications:
- Precursor in the synthesis of antihypertensive agents.
- Potential use in anticancer drug formulations due to its ability to inhibit specific enzymes involved in tumor growth.
Industry
In industrial applications, this compound is utilized in the production of fine chemicals and as an intermediate in various processes. Its chiral nature makes it valuable in creating enantiomerically pure substances.
Industrial Uses:
- Production of chiral catalysts.
- Synthesis of biologically active compounds for pharmaceutical applications.
Uniqueness
The distinct combination of functional groups and stereochemistry allows this compound to participate in a wide range of chemical reactions and interact with various biological targets, making it invaluable in both research and industrial applications.
Case Study 1: Synthesis Methodologies
A study by Aitken et al. demonstrated an efficient three-component reaction involving N,N-dibenzyl-L-phenylalaninal to synthesize derivatives of this compound with high diastereoselectivity (66% yield) . This method showcases the compound's utility in developing new synthetic routes that improve yield and reduce waste.
Case Study 2: Enzyme Inhibition
Research has shown that this compound can act as an inhibitor for specific enzymes involved in hypertension . The mechanism involves binding to the active site of ACE, thus blocking its activity and providing a pathway for developing new antihypertensive drugs.
Case Study 3: Industrial Applications
In industrial settings, flow microreactor systems have been employed to optimize the synthesis process of this compound, enhancing both efficiency and sustainability . This approach illustrates the compound's significance in large-scale production processes within the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 3-BENZYLOXYCARBONYLAMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid with two structurally related compounds: 3-(Boc-amino)-4-(3-fluorophenyl)butyric acid () and (3-(Benzyloxy)phenyl)boronic acid (). While these compounds differ in core functional groups, their shared substituents (e.g., benzyloxy, phenyl, and protective groups) allow for meaningful comparisons.
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
- Protective Groups: The Cbz group in the target compound is cleaved under hydrogenolytic conditions (e.g., H₂/Pd), whereas the Boc group in 3-(Boc-amino)-4-(3-fluorophenyl)butyric acid is removed via acidic treatment (e.g., TFA) . This distinction impacts their utility in multi-step syntheses. The boronic acid core in (3-(Benzyloxy)phenyl)boronic acid facilitates cross-coupling reactions, unlike the carboxylic acid backbone of the target compound .
Biological Activity
3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid, also known as (2R,3S)-3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid, is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as diabetes. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by its structure which includes a benzyloxycarbonyl group and a hydroxy group, contributing to its unique biological properties. The molecular formula is , and it exhibits properties typical of amino acids and their derivatives.
This compound functions primarily as an inhibitor of glycogen phosphorylase, an enzyme crucial for glucose metabolism. By inhibiting this enzyme, the compound can reduce hepatic glucose production, making it a potential therapeutic agent for conditions like Type 2 diabetes and insulin resistance .
1. Anti-Diabetic Effects
Research indicates that this compound can effectively lower blood glucose levels by inhibiting glycogenolysis in the liver. This action helps maintain glycemic control and may prevent the progression of Type 2 diabetes in at-risk individuals .
2. Neuroprotective Properties
Some studies suggest that compounds similar to this compound exhibit neuroprotective effects by alleviating endoplasmic reticulum stress. This is particularly relevant in neurodegenerative diseases where protein misfolding is a concern .
3. Inhibition of Malarial Enzymes
Inhibitors derived from this compound have been tested against PfA-M1 metallo-aminopeptidase, a target for malaria treatment. The binding affinity and inhibition potency were evaluated, showing promising results in inhibiting the enzyme .
Case Studies
Several studies have documented the effects of this compound on various biological systems:
- Diabetes Management : In a study involving diabetic rat models, administration of this compound resulted in significant reductions in blood glucose levels compared to controls .
- Neuroprotection : A study explored the protective effects on neuronal cells subjected to stress conditions. The results indicated a decrease in cell death and improved cell viability when treated with this compound .
Data Table: Inhibition Potency Against PfA-M1
| Compound | K_i (nM) |
|---|---|
| Bestatin | 190 |
| N-(tert-butoxycarbonyl)-3-amino-2-hydroxy-4-phenyl butanoic acid | 1450 |
| This compound | >30000 |
This table summarizes the inhibition potency of various compounds against PfA-M1, highlighting the relative effectiveness of this compound compared to other known inhibitors .
Q & A
Q. How can researchers optimize the synthesis of 3-benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on protecting-group strategies and reaction conditions. For example, the benzyloxycarbonyl (Cbz) group, commonly used in peptide synthesis, can be introduced via carbamate formation under basic conditions using benzyl chloroformate . Evidence from analogous compounds (e.g., 4-benzylmorpholine-3-carboxylic acid synthesis) suggests that maintaining anhydrous conditions and controlled temperature (e.g., 0–5°C during coupling) minimizes side reactions . Purity (>97% via GC/HPLC) is achievable through column chromatography, as demonstrated for structurally related boronic acids .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Combine multiple techniques:
- NMR : Analyze characteristic peaks (e.g., benzyl protons at δ 7.2–7.4 ppm, hydroxy group at δ 1.5–2.5 ppm) .
- HPLC/GC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment, referencing protocols for similar carboxylic acids .
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) to match theoretical values, as seen in studies on 4-amino-3-phenylbutyric acid derivatives .
Q. How should researchers address stability issues during storage?
- Methodological Answer : Store the compound at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Hydroxy and amino groups in related compounds (e.g., 4-phenylbutyric acid) are prone to oxidation; adding antioxidants like BHT (0.01% w/w) can mitigate degradation . Regularly monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and HPLC analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer : Stereocontrol at the 2-hydroxy position requires chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation or Evans oxazolidinones can induce enantioselectivity, as inferred from studies on 3-hydroxybutanoic acid derivatives . Advanced NMR (e.g., NOESY) or X-ray crystallography (if crystals form) can confirm absolute configuration, as applied to 4-benzyloxazolidine-2-thione .
Q. How can mechanistic studies elucidate unexpected byproduct formation in amide coupling steps?
- Methodological Answer : Use kinetic and isotopic labeling experiments. For example, replace with to track hydrolysis pathways. LC-MS/MS can identify byproducts (e.g., deprotected amines or rearranged intermediates), similar to analyses of 4-biphenylacetic acid derivatives . Computational modeling (DFT) can map energy barriers for competing pathways, leveraging molecular properties from databases like chem960.com .
Q. What computational approaches predict solubility and reactivity for derivatization?
- Methodological Answer : Employ COSMO-RS simulations to estimate solubility in organic solvents (e.g., DMF, THF) based on polarity and H-bonding capacity . Reactivity descriptors (e.g., Fukui indices) derived from DFT calculations can identify nucleophilic sites, as applied to trifluoromethylphenyl benzoic acids . Validate predictions with experimental data (e.g., reaction rates in varying solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
